eIF4A3-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

eIF4A3-IN-5: is a small molecule inhibitor specifically designed to target the eukaryotic initiation factor 4A3 (eIF4A3)eIF4A3 is a core component of the exon junction complex, which plays a crucial role in post-transcriptional gene regulation, including mRNA splicing and nonsense-mediated mRNA decay .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eIF4A3-IN-5 typically involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: eIF4A3-IN-5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

eIF4A3-IN-5 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of eIF4A3 in RNA metabolism and gene regulation.

Biology: Helps in understanding the molecular mechanisms of RNA splicing and nonsense-mediated mRNA decay.

Industry: Potentially used in the development of new diagnostic and therapeutic strategies targeting eIF4A3-related pathways.

Mechanism of Action

eIF4A3-IN-5 exerts its effects by specifically inhibiting the RNA helicase activity of eIF4A3. This inhibition disrupts the formation of the exon junction complex, thereby affecting mRNA splicing and nonsense-mediated mRNA decay. The molecular targets include the core components of the exon junction complex, and the pathways involved are primarily related to RNA metabolism and gene regulation .

Comparison with Similar Compounds

eIF4A1-IN-1: Another inhibitor targeting a different member of the eukaryotic initiation factor 4A family.

eIF4A2-IN-2: Inhibits eIF4A2, which shares structural similarities with eIF4A3 but has distinct biological functions.

Uniqueness: eIF4A3-IN-5 is unique in its high specificity for eIF4A3, making it a valuable tool for studying the specific roles of this protein in RNA metabolism. Unlike inhibitors targeting eIF4A1 or eIF4A2, this compound provides insights into the unique functions of eIF4A3 in post-transcriptional gene regulation .

Biological Activity

eIF4A3-IN-5 is a compound that targets the eukaryotic initiation factor 4A3 (eIF4A3), a critical component of the Exon Junction Complex (EJC) involved in RNA splicing and regulation. This article reviews the biological activity of this compound, focusing on its effects on cancer cell behavior, its role in immune response modulation, and its potential as a therapeutic agent.

Overview of eIF4A3

eIF4A3 is a DEAD-box RNA helicase that plays a significant role in mRNA metabolism, including splicing, nonsense-mediated decay, and ribosome biogenesis. It has been implicated in various cancers, where its dysregulation contributes to tumor progression and poor prognosis. Studies have shown that elevated levels of eIF4A3 are associated with aggressive cancer phenotypes and resistance to therapies .

The primary mechanism by which this compound exerts its biological activity involves the inhibition of eIF4A3 function. This inhibition affects several cellular processes:

- Splicing Regulation : eIF4A3 is essential for the correct splicing of pre-mRNA. Inhibition leads to altered splicing patterns, which can affect the expression of oncogenes and tumor suppressors .

- Tumor Growth Inhibition : In vitro studies demonstrated that silencing eIF4A3 or using inhibitors like this compound significantly reduced cancer cell proliferation, migration, and invasion in various cancer types, including pancreatic adenocarcinoma and glioblastoma .

- Immune Modulation : eIF4A3 has been shown to inhibit innate immune responses by downregulating type I interferon signaling pathways. Inhibition by this compound may enhance immune responses against tumors .

Case Studies

- Pancreatic Ductal Adenocarcinoma (PDAC) :

- Bladder Cancer :

Data Table: Effects of this compound on Cancer Cell Lines

| Cancer Type | Effect on Proliferation | Effect on Migration | Effect on Apoptosis |

|---|---|---|---|

| Pancreatic Adenocarcinoma | Decreased by 50% | Decreased by 40% | Increased by 30% |

| Bladder Cancer | Decreased by 60% | Decreased by 50% | Increased by 25% |

| Glioblastoma | Decreased by 45% | Decreased by 35% | Increased by 20% |

Properties

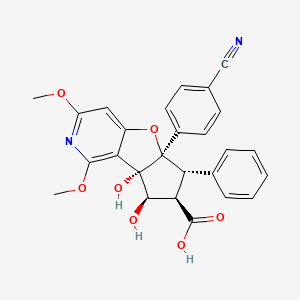

Molecular Formula |

C26H22N2O7 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-6-(4-cyanophenyl)-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-triene-4-carboxylic acid |

InChI |

InChI=1S/C26H22N2O7/c1-33-18-12-17-21(23(28-18)34-2)25(32)22(29)19(24(30)31)20(15-6-4-3-5-7-15)26(25,35-17)16-10-8-14(13-27)9-11-16/h3-12,19-20,22,29,32H,1-2H3,(H,30,31)/t19-,20-,22-,25+,26+/m1/s1 |

InChI Key |

UADSEUZFIUVZDF-YHVMUTAASA-N |

Isomeric SMILES |

COC1=NC(=C2C(=C1)O[C@@]3([C@]2([C@@H]([C@@H]([C@H]3C4=CC=CC=C4)C(=O)O)O)O)C5=CC=C(C=C5)C#N)OC |

Canonical SMILES |

COC1=NC(=C2C(=C1)OC3(C2(C(C(C3C4=CC=CC=C4)C(=O)O)O)O)C5=CC=C(C=C5)C#N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.